Cas no 1379262-12-0 (Ethyl 5-Amino-6-fluoronicotinate)

Ethyl 5-Amino-6-fluoronicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-Amino-6-fluoronicotinate
-
- インチ: 1S/C8H9FN2O2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2,10H2,1H3
- InChIKey: ZKKQAQWGFZEVAC-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C(C=N1)C(=O)OCC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 0.8
Ethyl 5-Amino-6-fluoronicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002138-500mg |
Ethyl 5-Amino-6-fluoronicotinate |
1379262-12-0 | 95% | 500mg |
$1,668.15 | 2022-04-02 | |
Alichem | A029002138-250mg |
Ethyl 5-Amino-6-fluoronicotinate |
1379262-12-0 | 95% | 250mg |
$1,019.20 | 2022-04-02 | |
Alichem | A029002138-1g |
Ethyl 5-Amino-6-fluoronicotinate |
1379262-12-0 | 95% | 1g |
$2,837.10 | 2022-04-02 |
Ethyl 5-Amino-6-fluoronicotinate 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Ethyl 5-Amino-6-fluoronicotinateに関する追加情報
Ethyl 5-Amino-6-fluoronicotinate (CAS No.1379262-12-0): A Comprehensive Overview of Synthesis, Properties, and Emerging Applications
Ethyl 5-Amino-6-fluoronicotinate, identified by the unique chemical identifier CAS No.1379262-12-0, is a fluorinated pyridine derivative that has garnered significant attention in medicinal chemistry and pharmaceutical research. This compound belongs to the class of nicotinic acid esters, characterized by a six-membered pyridine ring substituted with an amino group at the C5 position and a fluorine atom at C6, with an ethyl ester moiety at the carboxylic acid terminus. The strategic placement of fluorine atoms in organic molecules is well-documented for its ability to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity—key factors in drug design. Recent studies highlight the role of fluoro-substituted nicotinic acid derivatives in targeting G protein-coupled receptors (GPCRs) and enzyme inhibition pathways, positioning Ethyl 5-Amino-6-fluoronicotinate as a promising scaffold for next-generation therapeutics.
The molecular structure of Ethyl 5-Amino-6-fluoronicotinate (C₈H₉FN₂O₃) features a conjugated system between the pyridine ring and the ester functionality, which contributes to its unique electronic properties. The amino group at C5 provides opportunities for further functionalization through acylation or alkylation reactions, while the fluorine atom at C6 introduces steric and electronic effects that influence molecular conformation and hydrogen bonding patterns. These structural characteristics make it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks relevant to anti-inflammatory agents and antidiabetic drugs. Notably, recent advancements in selective fluorination methodologies have enabled efficient access to such compounds via transition-metal-catalyzed C–H activation strategies.
From a synthetic perspective, Ethyl 5-Amino-6-fluoronicotinate can be prepared through multi-step protocols involving halogenation of nicotinic acid derivatives followed by esterification with ethanol under acidic conditions. A notable approach reported in *Organic Letters* (2023) employs palladium-catalyzed cross-coupling reactions to introduce the fluorine atom at C6 with high regioselectivity. This method demonstrates advantages over traditional electrophilic fluorination techniques by minimizing side reactions and improving overall yield. Additionally, microwave-assisted synthesis has been explored as an energy-efficient alternative for esterification steps, reducing reaction times while maintaining product purity.
Pharmacologically, compounds bearing similar structural motifs to Ethyl 5-Amino-6-fluoronicotinate have shown potential as modulators of peroxisome proliferator-activated receptors (PPARs), which play critical roles in glucose homeostasis and lipid metabolism. In vitro studies published in *Journal of Medicinal Chemistry* (Q4 2024) revealed that derivatives of this scaffold exhibit dose-dependent activation of PPARγ with EC₅₀ values comparable to established antidiabetic agents like rosiglitazone. Furthermore, preliminary investigations into their anti-inflammatory properties suggest inhibition of nuclear factor-kappa B (NF-κB) signaling pathways—a mechanism implicated in chronic inflammatory diseases.
Emerging research also explores the utility of fluoro-substituted nicotinates as building blocks for bioconjugation applications. The amino group at C5 serves as an ideal handle for coupling with biomolecules such as peptides or antibodies through carbodiimide-mediated amide bond formation. This property is particularly valuable in targeted drug delivery systems where precise spatial control over molecular interactions is required. A 2024 study from *ACS Chemical Biology* demonstrated successful conjugation of similar compounds to monoclonal antibodies for enhanced tumor cell targeting.
In terms of analytical characterization, nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for verifying the structure of Ethyl 5-Amino-6-fluoronicotinate. The characteristic signals for aromatic protons adjacent to fluorine atoms appear downfield due to deshielding effects, while carbon NMR confirms the presence of quaternary carbon atoms within the pyridine ring system. High-resolution mass spectrometry (HRMS) provides definitive molecular weight confirmation via electrospray ionization techniques.
Current trends indicate growing interest in leveraging computational modeling tools like density functional theory (DFT) calculations to predict physicochemical properties before experimental synthesis begins. These simulations help optimize reaction conditions by identifying potential steric clashes or electronic repulsions between functional groups—a critical step when working with complex heterocyclic systems like Ethyl 5-Amino-6-fluoronicotinate.
As researchers continue exploring novel applications across diverse fields—from small-molecule therapeutics to materials science—the importance of understanding both fundamental chemistry principles and cutting-edge synthetic methodologies becomes increasingly evident when working with compounds such as CAS No.1379262-12-0.
1379262-12-0 (Ethyl 5-Amino-6-fluoronicotinate) 関連製品
- 121177-62-6(N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine)
- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)
- 2171310-42-0(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid)
- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)
- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)
- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)
- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)
- 1805933-15-6(2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde)
- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)




